molecular formula C15H28O4 B8631885 Diethyl (octan-2-yl)propanedioate CAS No. 88663-22-3

Diethyl (octan-2-yl)propanedioate

Cat. No.: B8631885
CAS No.: 88663-22-3
M. Wt: 272.38 g/mol
InChI Key: NGWFFLSVALAUSP-UHFFFAOYSA-N
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Description

Diethyl (octan-2-yl)propanedioate is a malonic acid derivative where the central carbon of the propanedioate (malonate) backbone is substituted with an octan-2-yl group. This compound belongs to the class of dialkyl malonates, which are widely used as intermediates in organic synthesis, particularly in the formation of carbon-carbon bonds via enolate chemistry.

Properties

CAS No.

88663-22-3

Molecular Formula

C15H28O4

Molecular Weight

272.38 g/mol

IUPAC Name

diethyl 2-octan-2-ylpropanedioate

InChI

InChI=1S/C15H28O4/c1-5-8-9-10-11-12(4)13(14(16)18-6-2)15(17)19-7-3/h12-13H,5-11H2,1-4H3

InChI Key

NGWFFLSVALAUSP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)C(C(=O)OCC)C(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Substituent-Driven Structural Variations

Diethyl propanedioate derivatives vary primarily in the substituents at the central carbon. Key analogues include:

Compound Name Substituent Key Structural Feature
Diethyl malonate (Propanedioic acid, diethyl ester) None (unsubstituted) Simplest malonate ester
Diethyl phenylmalonate Phenyl group Aromatic substituent enhances rigidity
Diethyl (ethoxymethylidene)propanedioate Ethoxymethylidene group Conjugated enolate system
Diethyl 2-[(2-chloro-6-ethylquinolin-3-yl)methylidene]propanedioate Chloro-ethylquinolinyl group Heterocyclic substituent
Diethyl (octan-2-yl)propanedioate Octan-2-yl (branched C8 alkyl) Long alkyl chain increases lipophilicity

Key Observations :

  • The octan-2-yl group introduces a branched alkyl chain, enhancing solubility in non-polar solvents compared to unsubstituted diethyl malonate.
  • Compared to phenylmalonate, the octan-2-yl substituent reduces crystallinity, as seen in analogues like diethyl phenylmalonate (melting point = 16°C ).

Physicochemical Properties

Property Diethyl Malonate Diethyl Phenylmalonate This compound (Predicted)
Molecular Formula C₇H₁₂O₄ C₁₃H₁₆O₄ C₁₅H₂₈O₄
Molecular Weight (g/mol) 160.17 236.26 284.38
Boiling/Melting Point 199°C (bp) 16°C (mp) Lower mp due to alkyl chain
LogP (Lipophilicity) ~0.5 ~2.5 ~4.5–5.0 (estimated)

Notes:

  • The octan-2-yl group significantly increases LogP, suggesting higher membrane permeability, which is critical for biological applications .

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